molecular formula C10H17NO B6210519 N,N-dimethylspiro[3.3]heptane-2-carboxamide CAS No. 2108047-87-4

N,N-dimethylspiro[3.3]heptane-2-carboxamide

Cat. No. B6210519
CAS RN: 2108047-87-4
M. Wt: 167.2
InChI Key:
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Description

N,N-dimethylspiro[3.3]heptane-2-carboxamide, commonly known as DMSPC, is an organic compound belonging to the spiro compound family. It is a white crystalline solid with a molecular weight of 212.31 g/mol. DMSPC has been widely studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

DMSPC has been studied extensively for its potential applications in the fields of pharmacology and biochemistry. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes DMSPC a potential target for the development of drugs to treat Alzheimer’s disease and other neurological disorders. Additionally, DMSPC has been studied as a potential therapeutic agent for the treatment of cancer, as it has been found to be an inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA.

Mechanism of Action

The exact mechanism of action of DMSPC is still not fully understood. However, it is believed that DMSPC binds to the active site of the enzyme acetylcholinesterase, blocking its activity and preventing the breakdown of acetylcholine. This in turn leads to an increase in the levels of acetylcholine, which is thought to be the primary mechanism by which DMSPC exerts its therapeutic effects.
Biochemical and Physiological Effects
DMSPC has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties. Additionally, DMSPC has been found to be an inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA. This suggests that DMSPC may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The use of DMSPC in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are also some limitations to using DMSPC in laboratory experiments. It is a relatively insoluble compound, making it difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

The potential applications of DMSPC are still being explored. One potential future direction is the development of drugs to treat Alzheimer’s disease and other neurological disorders. Additionally, further research is needed to better understand the mechanism of action of DMSPC and its potential applications in the treatment of cancer. Another potential future direction is the development of more efficient synthesis methods for DMSPC, as the current method is relatively inefficient. Finally, further research is needed to explore the potential biochemical and physiological effects of DMSPC, as well as its potential advantages and limitations for lab experiments.

Synthesis Methods

The most commonly used method for synthesizing DMSPC is through the condensation of N-methyl-3-methylene-2-piperidinecarboxamide with 2-chloropropionic acid. This reaction is catalyzed by a strong base such as sodium hydroxide and is conducted in an aqueous solution. The product is then purified by recrystallization or distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N,N-dimethylspiro[3.3]heptane-2-carboxamide can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Formaldehyde", "Sodium cyanoborohydride", "Acetic anhydride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylamine and formaldehyde in the presence of sodium cyanoborohydride to form N,N-dimethylcyclohexane-1-carboxamide.", "Step 2: N,N-dimethylcyclohexane-1-carboxamide is then reacted with acetic anhydride and sodium hydroxide to form N,N-dimethylcyclohexane-1-acetamide.", "Step 3: N,N-dimethylcyclohexane-1-acetamide is reacted with methanol and hydrochloric acid to form N,N-dimethylcyclohexane-1-methoxyacetamide.", "Step 4: N,N-dimethylcyclohexane-1-methoxyacetamide is reacted with sodium hydroxide to form N,N-dimethylspiro[3.3]heptane-2-carboxamide.", "Step 5: The final product is purified by recrystallization from water and sodium chloride." ] }

CAS RN

2108047-87-4

Product Name

N,N-dimethylspiro[3.3]heptane-2-carboxamide

Molecular Formula

C10H17NO

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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